Benzeneacetaldehyde, alpha-oxo-, aldoxime
Benzeneacetaldehyde, alpha-oxo-, aldoxime
Brand Name:
Vulcanchem
CAS No.:
532-54-7
VCID:
VC0154515
InChI:
InChI=1S/C8H7NO2/c10-8(6-9-11)7-4-2-1-3-5-7/h1-6,11H
SMILES:
C1=CC=C(C=C1)C(=O)C=NO
Molecular Formula:
C₈H₇NO₂
Molecular Weight:
149.15 g/mol
Benzeneacetaldehyde, alpha-oxo-, aldoxime
CAS No.: 532-54-7
Reference Standards
VCID: VC0154515
Molecular Formula: C₈H₇NO₂
Molecular Weight: 149.15 g/mol
CAS No. | 532-54-7 |
---|---|
Product Name | Benzeneacetaldehyde, alpha-oxo-, aldoxime |
Molecular Formula | C₈H₇NO₂ |
Molecular Weight | 149.15 g/mol |
IUPAC Name | 2-hydroxyimino-1-phenylethanone |
Standard InChI | InChI=1S/C8H7NO2/c10-8(6-9-11)7-4-2-1-3-5-7/h1-6,11H |
Standard InChIKey | MLNKXLRYCLKJSS-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C(=O)/C=N\O |
SMILES | C1=CC=C(C=C1)C(=O)C=NO |
Canonical SMILES | C1=CC=C(C=C1)C(=O)C=NO |
Melting Point | 129.0 °C |
Synonyms | Phenylglyoxal 2-Oxime; Phenylglyoxal Aldoxime; 2-(Hydroxyimino)acetophenone; Benzoylformaldoxime; Isonitrosoacetophenone; NSC 1330; NSC 25388; Phenylglyoxal Monoxime; RA 54; α-(Hydroximino)acetophenone; α-(Hydroxyimino)acetophenone; (E)-2-Oxo-2-pheny |
PubChem Compound | 6399018 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume